molecular formula C6H16N2O3 B8578518 Triethylazanium;nitrate

Triethylazanium;nitrate

Cat. No. B8578518
M. Wt: 164.20 g/mol
InChI Key: VOXVCYMHFQQEMC-UHFFFAOYSA-O
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Patent
US04954451

Procedure details

Ceric hydroxide (10.4 gm, 50 mmole) was dissolved in 35 ml of nitric acid with heating. The solution was allowed to cool slightly and triethylamine (20.9 ml, 150 mmole) was added dropwise over a period of about 5 minutes. The resulting reaction mixture was stirred at room temperature for 3 hours and then cooled in an ice bath. The resulting orange precipitate was filtered, washed quickly with deionized water, and recrystallized from hot water to give 4 gm of orange solid, mp 135° C. (yield 11%)
[Compound]
Name
Ceric hydroxide
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
20.9 mL
Type
reactant
Reaction Step Two
Yield
11%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[N+:8]([O-:11])([OH:10])=[O:9]>>[N+:8]([O-:11])([O-:10])=[O:9].[CH2:1]([NH+:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2] |f:2.3|

Inputs

Step One
Name
Ceric hydroxide
Quantity
10.4 g
Type
reactant
Smiles
Name
Quantity
35 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
20.9 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool slightly
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The resulting orange precipitate was filtered
WASH
Type
WASH
Details
washed quickly with deionized water
CUSTOM
Type
CUSTOM
Details
recrystallized from hot water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])[O-].C(C)[NH+](CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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